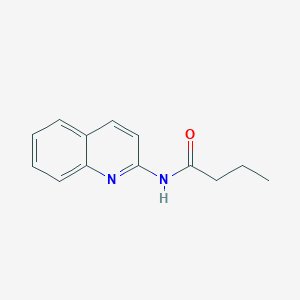

N-quinolin-2-ylbutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-quinolin-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-5-13(16)15-12-9-8-10-6-3-4-7-11(10)14-12/h3-4,6-9H,2,5H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGVANPBWQRQIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Quinolin 2 Ylbutanamide and Its Analogues

Conventional Amidation Approaches to N-quinolin-2-ylbutanamide

Conventional methods for forming the amide bond in this compound typically involve the coupling of a quinoline-based amine with butanoic acid or an activated derivative. These techniques are foundational in organic synthesis.

Direct amination strategies aim to form the C-N bond at the 2-position of the quinoline (B57606) ring. While the direct reaction between quinoline and butanamide is not a standard transformation, related methods can generate the necessary 2-aminoquinoline (B145021) precursor. A notable approach involves the direct amination of quinoline N-oxides. Copper-catalyzed dehydrogenative C-N coupling reactions have been developed that allow for the synthesis of 2-aminoquinolines from quinoline N-oxides and parent amines. acs.org One highly efficient protocol uses a copper catalyst without the need for ligands, additives, bases, or external oxidants, proceeding at a mild temperature of 50 °C. acs.org

Another strategy is the copper-catalyzed direct amidation of 2-methylquinolines with various amines, using molecular oxygen as the oxidant to produce aromatic amides. rsc.org These precursor-forming reactions are critical, as the resulting 2-aminoquinoline can then readily undergo acylation with butanoyl chloride or butanoic acid (via methods in 2.1.2) to yield the target compound, this compound.

Carbodiimide-mediated coupling is a widely used and reliable method for synthesizing amides from carboxylic acids and amines. This approach avoids the need to prepare more reactive acyl chlorides or anhydrides. The direct reaction between a carboxylic acid and an amine is often difficult because the basic amine deprotonates the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org Carbodiimide coupling agents circumvent this issue by activating the carboxylic acid. chemistrysteps.com

Common carbodiimides used for this purpose include N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.compeptide.com The reaction mechanism involves the carboxylic acid (butanoic acid) adding to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate serves as an excellent leaving group, which is subsequently displaced by the nucleophilic amine (2-aminoquinoline) to form the amide bond. libretexts.org

To improve yields, reduce side reactions, and minimize racemization (especially in peptide synthesis), additives are often included. peptide.com 1-Hydroxybenzotriazole (HOBt) is a common additive that reacts with the O-acylisourea intermediate to form a reactive HOBt ester, which is less prone to side reactions and couples efficiently with the amine. nih.gov 4-Dimethylaminopyridine (DMAP) can be used as a catalyst, functioning as an acyl transfer agent to form a highly reactive acyliminium ion intermediate. nih.gov EDC is often preferred over DCC in modern synthesis due to the water-solubility of its urea (B33335) byproduct, which simplifies purification, whereas the dicyclohexylurea byproduct of DCC is largely insoluble and requires filtration. peptide.comnih.gov

| Coupling Reagent | Additive(s) | Role of Additive(s) | Key Feature |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP | HOBt reduces side reactions; DMAP catalyzes acyl transfer. nih.gov | Water-soluble urea byproduct allows for easy workup. peptide.comnih.gov |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt, DMAP | Reduces racemization and improves efficiency. peptide.com | Insoluble urea byproduct is removed by filtration. chemistrysteps.com |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | DIPEA | DIPEA acts as a non-nucleophilic base. growingscience.com | Highly efficient coupling reagent, often used for difficult couplings. growingscience.com |

Advanced Catalytic Syntheses of this compound Derivatives

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to construct C-N bonds with high efficiency and functional group tolerance. These advanced methods provide powerful alternatives to conventional amidation.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern C-N bond formation. The Buchwald-Hartwig amination allows for the coupling of aryl halides or triflates with amines. In the context of this compound synthesis, this could involve reacting a 2-haloquinoline (e.g., 2-bromoquinoline) with butanamide. These reactions typically employ a palladium catalyst, such as Pd₂(dba)₃, in conjunction with a specialized biarylphosphine ligand and a base. nih.gov The ligand is crucial for facilitating the catalytic cycle and preventing catalyst decomposition. nih.gov

This methodology has been successfully applied to the N-monoarylation of a variety of amidines with aryl bromides, chlorides, and triflates, demonstrating the power of palladium catalysis to form C-N bonds with substrates that can strongly bind to the metal center. nih.gov Similarly, palladium catalysis can be used in the synthesis of arylglyoxylic amides from arylglyoxylates, showcasing novel activation pathways. nih.gov The development of palladium precatalysts has further improved the reliability and effectiveness of these cross-coupling reactions in both academic and industrial settings. acs.org

| Reaction Type | Substrates | Catalyst System (Example) | Key Advantage |

| Buchwald-Hartwig Amination | 2-Haloquinoline + Butanamide | Pd₂(dba)₃ / Biarylphosphine Ligand / Base nih.gov | High functional group tolerance and broad substrate scope. |

| Amidine N-Arylation | Aryl Halide + Amidine | Pd₂(dba)₃ / L2 Ligand / Cs₂CO₃ nih.gov | Excellent selectivity for monoarylation. |

Direct C-H activation has emerged as a transformative strategy for molecular functionalization, offering a more atom- and step-economical approach by avoiding the pre-functionalization of substrates. nih.govrsc.org For quinoline systems, the endocyclic nitrogen atom can act as a directing group, facilitating regioselective C-H activation at the C2 and C8 positions. nih.govnih.gov

Various transition metals, including copper, rhodium, and cobalt, have been employed to catalyze the direct amidation of quinoline C-H bonds. A prominent strategy involves the use of quinoline N-oxides, where the N-oxide group serves as an effective directing group for functionalization, particularly at the C2 position. nih.gov For instance, a copper(I)-catalyzed C-H amidation of quinoline N-oxides with dioxazolones has been reported to produce 2-acetamidequinoline N-oxides with high regioselectivity under mild conditions. researchgate.netnih.gov This method provides a direct route to N-quinolin-2-yl acetamide (B32628) analogues, and the principle can be extended to other amide formations.

Cobalt and rhodium catalysts have also been utilized for C-H amidation at the C8 position of quinoline N-oxides using dioxazolones as the amidating source. researchgate.net These methodologies showcase the power of C-H activation to selectively introduce amide functionalities at various positions on the quinoline ring, providing access to a diverse range of structural analogues that would be difficult to obtain through conventional means. nih.govnih.gov

| Catalyst Metal | Directing Group | Position Functionalized | Amidating Reagent (Example) |

| Copper (Cu) | N-Oxide | C2 | Dioxazolones researchgate.netnih.gov |

| Copper (Cu) | N-Oxide | C2 | Secondary Aliphatic Amines acs.org |

| Cobalt (Co) | N-Oxide | C8 | Dioxazolones researchgate.net |

| Rhodium (Rh) | N-Atom | C2 / C4 | N/A (Stoichiometric Activation) nih.gov |

Cyclization and Heterocyclic Ring Formation Routes Involving this compound Precursors

This compound and its precursors can be integral components in the synthesis of more complex, fused heterocyclic systems. rsc.org These reactions often involve intramolecular or tandem cyclizations where the amide or quinoline moiety participates in ring formation.

One innovative approach is the copper-catalyzed [5 + 1] cyclization of 2-alkynylanilines with reagents like ClCF₂COONa. This method can be controlled by the choice of solvent to divergently construct either N-(quinolin-2-yl)amides or quinolin-2(1H)-ones. nih.gov In this transformation, a nitrile solvent can participate in a Ritter-type reaction to install the amide group during the cyclization that forms the quinoline ring. nih.gov

| Starting Materials | Reaction Type | Resulting Heterocycle | Catalyst/Reagent |

| 2-Alkynylanilines, ClCF₂COONa, Nitrile | [5 + 1] Cyclization / Ritter Reaction | N-(Quinolin-2-yl)amide nih.gov | Copper (Cu) |

| N-Arylamidine, Aldehyde | Condensation / Electrocyclization | Quinazoline (B50416) nih.gov | Base-promoted |

| N-(2-Formylaryl)alkynamides | Intramolecular Cyclization | 2-Quinolinone researchgate.net | Palladium(II) acetate (B1210297) |

| Benzimidoyl chlorides, 1,6-enynes | Sonogashira coupling / Cyclization | Quinoline derivative nih.gov | Palladium (Pd) |

Green Chemistry Approaches in this compound Synthesis

The synthesis of quinoline derivatives, the foundational structure of this compound, has traditionally relied on methods that often require harsh conditions and hazardous reagents. researchgate.net Modern synthetic chemistry is increasingly adopting green chemistry principles to mitigate environmental impact. researchgate.netnih.gov These approaches prioritize the use of environmentally benign solvents, alternative energy sources, and catalyst-free conditions to improve safety and efficiency. researchgate.netnih.gov

Key green strategies applicable to the synthesis of the quinoline core include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net In quinoline synthesis, it can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. researchgate.net This technique can be applied to classic named reactions like the Friedländer and Skraup syntheses. researchgate.netijpsjournal.com

Use of Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives is a cornerstone of sustainable chemistry. Water, ethanol, and polyethylene (B3416737) glycol (PEG) have been successfully employed as reaction media for quinoline synthesis. researchgate.net Formic acid has also been identified as an environmentally friendly catalyst and solvent for various organic transformations, including quinoline synthesis. ijpsjournal.com

Catalyst-Free and Solvent-Free Reactions: The ideal green synthesis minimizes the use of auxiliary substances. Catalyst-free and solvent-free reactions, often facilitated by microwave or ultrasound, represent a highly efficient approach. researchgate.netnih.gov For instance, the reaction of aromatic amines, aldehydes, and phenylacetylene (B144264) under solvent-free microwave conditions using a recyclable catalyst has been shown to produce quinolines in excellent yields. researchgate.net

Table 1: Comparison of Green Synthetic Methods for Quinoline Core Synthesis

| Method | Energy Source | Solvent/Catalyst | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Microwave | Ethanol, Water, or Catalyst-Free | Rapid reaction times, high yields, lenient conditions | researchgate.net |

| Ultrasound Irradiation | Ultrasound | Varies | Shorter reaction times, easy product isolation, good yields | nih.gov |

Synthetic Strategies for Regioselective Derivatization of the Quinoline Moiety

Achieving regioselectivity—the control of where a functional group is attached to a molecule—is critical in synthesizing specific isomers like this compound. The quinoline ring can be functionalized at various positions, and directing the substitution to the C2 position is essential for creating the target compound. mdpi.com Transition metal-catalyzed C-H activation has become a leading strategy for the site-selective functionalization of quinolines, offering an atom- and step-economical alternative to classical methods. mdpi.comscilit.com

Key strategies for C2-selective functionalization include:

Palladium-Catalyzed C-H Activation: Palladium catalysts are widely used to selectively activate C-H bonds. For quinoline derivatives, palladium-catalyzed reactions can direct arylation, alkylation, or amination to specific positions. mdpi.com The use of quinoline N-oxides as substrates can effectively direct functionalization to the C2 position. mdpi.com

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed for the regioselective synthesis of quinoline carboxylates through the cyclization of aniline (B41778) derivatives with alkynyl esters. mdpi.com These methods often involve ortho-C–H bond activation, which is a key step in building the substituted quinoline ring system. mdpi.com

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective alternative to palladium and rhodium. Copper acetate has been used to catalyze the reaction of saturated ketones and anthranils to generate 3-substituted quinoline derivatives. mdpi.com While this example targets the C3 position, similar principles can be adapted for C2 functionalization with appropriate starting materials.

The general pathway to this compound involves first establishing a functional group, typically an amine, at the C2 position of the quinoline ring. This 2-aminoquinoline intermediate can then be acylated with butyryl chloride or a related activated form of butanoic acid to form the final amide bond.

Table 2: Examples of Regioselective C-H Functionalization of Quinolines

| Catalyst System | Substrate | Position Functionalized | Reaction Type | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Quinoline N-oxide | C2 | Arylation | mdpi.com |

| Palladium (Pd) | Quinoline N-oxide | C2 | Oxidative Cross-Coupling | mdpi.com |

Synthesis of Butanamide Chain-Modified this compound Derivatives

Modifying the butanamide side chain of this compound allows for the exploration of structure-activity relationships and the development of new analogues with potentially different properties. These modifications can include altering the chain length, introducing branching, or incorporating other functional groups or rings.

Strategies for synthesizing these derivatives typically start from a common intermediate, such as 2-aminoquinoline, which is then reacted with various modified acyl chlorides or carboxylic acids.

Varying the Acyl Chain: The most straightforward modification involves using different acylating agents. For example, reacting 2-aminoquinoline with acetyl chloride, propionyl chloride, or pentanoyl chloride would yield analogues with different alkyl chain lengths.

Introducing Functional Groups: More complex derivatives can be synthesized by using functionalized acylating agents. For instance, using 4-chlorobutyryl chloride would introduce a reactive handle at the end of the side chain, allowing for further derivatization.

Building Blocks Approach: A series of new quinolin-2-one derivatives were prepared by first creating a core structure with a propanoic acid side chain. nih.gov This acid was then converted to an ester and a hydrazide, which served as versatile building blocks for further modifications, including the synthesis of various N-alkyl propanamides. nih.gov This modular approach allows for the systematic creation of a library of chain-modified analogues. Research into tail-modified anandamide (B1667382) analogs also demonstrates strategies for introducing aryl or heterocyclic rings at the end of an aliphatic chain to probe interactions with biological targets. nih.gov

Table 3: Hypothetical Examples of Butanamide Chain Modification

| Starting Material 1 | Starting Material 2 | Product | Modification Type |

|---|---|---|---|

| 2-Aminoquinoline | Pentanoyl chloride | N-quinolin-2-ylpentanamide | Chain Elongation |

| 2-Aminoquinoline | 3-Methylbutanoyl chloride | N-quinolin-2-yl-3-methylbutanamide | Chain Branching |

Chemical Reactivity and Derivatization of N Quinolin 2 Ylbutanamide

Reactions of the Amide Linkage

The amide bond in N-quinolin-2-ylbutanamide is a key site for chemical modification, susceptible to both hydrolytic cleavage and reduction.

Amide hydrolysis, a fundamental reaction in organic chemistry, can be effectively applied to this compound under both acidic and basic conditions to yield 2-aminoquinoline (B145021) and butanoic acid or its corresponding carboxylate salt. youtube.comlibretexts.org

Under acidic conditions, the reaction is typically carried out by heating the amide in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. youtube.comkhanacademy.org The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. khanacademy.org The subsequent cleavage of the carbon-nitrogen bond results in the formation of 2-aminoquinoline (as its ammonium (B1175870) salt) and butanoic acid. youtube.com

Basic hydrolysis is generally achieved by heating the amide with a strong base like sodium hydroxide (B78521). nih.govarkat-usa.orgresearchgate.net The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate. nih.gov The expulsion of the 2-aminoquinolyl anion, a relatively poor leaving group, is often the rate-determining step and requires elevated temperatures. arkat-usa.orgresearchgate.net This is followed by an acid-base reaction where the newly formed butanoic acid is deprotonated by the strong base to form a carboxylate salt, and the 2-aminoquinolyl anion is protonated by the solvent to give 2-aminoquinoline. youtube.com

| Condition | Reagents | Products | Reference |

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, Heat | 2-Aminoquinolinium salt, Butanoic acid | youtube.comkhanacademy.org |

| Basic Hydrolysis | NaOH or KOH, Heat | 2-Aminoquinoline, Butanoate salt | nih.govresearchgate.net |

This table presents generalized conditions for amide hydrolysis and the expected products for this compound based on established chemical principles.

The carbonyl group of the amide linkage in this compound can be completely reduced to a methylene (B1212753) group, thereby converting the amide into a secondary amine. This transformation is typically accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org Less reactive reducing agents like sodium borohydride (B1222165) are generally ineffective for the reduction of amides. youtube.com

The reaction is usually performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of an aluminate-oxygen species to generate a transient iminium ion, which is then rapidly reduced by another equivalent of hydride to yield the final secondary amine, N-(butan-1-yl)quinolin-2-amine. masterorganicchemistry.com

| Reagent | Solvent | Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | N-(butan-1-yl)quinolin-2-amine | masterorganicchemistry.comlibretexts.org |

This table outlines the typical conditions for the reduction of the amide carbonyl in this compound.

Reactivity of the Quinoline (B57606) Core

The quinoline ring system in this compound is an aromatic heterocycle that can undergo various substitution reactions and participate in metal coordination.

The quinoline ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, such reactions are possible, and the position of substitution is influenced by the reaction conditions and the nature of the substituents already present. For N-acyl-8-aminoquinolines, selective nitration at the C5 position of the quinoline ring has been achieved using visible-light photoredox catalysis. mdpi.com For instance, N-(quinolin-8-yl)benzamide can be nitrated at the 5-position in good yield using eosin (B541160) B as the photoredox catalyst, Cu(NO₃)₂·3H₂O as the nitrating agent, and K₂S₂O₈ as the oxidant in DCE at room temperature. mdpi.com While this example is for an 8-aminoquinoline (B160924) derivative, it suggests that electrophilic substitution on the benzenoid ring of this compound is feasible.

Similarly, copper-catalyzed halogenation of 8-aminoquinolines at the C5-position has been reported. nih.gov This reaction utilizes acyl halides as the source of both the acyl and halide moieties in a one-pot N-acylation and C5-H halogenation. nih.gov Although this reaction is demonstrated for the synthesis of N-acyl-5-halo-8-aminoquinolines, it highlights a potential pathway for the halogenation of the quinoline core in related structures.

| Reaction | Reagents and Conditions | Position of Substitution | Reference |

| Nitration | Eosin B, Cu(NO₃)₂·3H₂O, K₂S₂O₈, DCE, rt, visible light | C5 (on 8-aminoquinoline derivatives) | mdpi.com |

| Halogenation | Acyl halide, Copper catalyst | C5 (on 8-aminoquinoline derivatives) | nih.gov |

This table provides examples of electrophilic aromatic substitution reactions on related aminoquinoline amide systems, suggesting potential reactivity for this compound.

Nucleophilic aromatic substitution (SNA) on the quinoline ring is generally favored at the 2- and 4-positions, as the nitrogen atom can stabilize the negative charge of the Meisenheimer-like intermediate. wikipedia.orgthieme-connect.de However, in this compound, the 2-position is already substituted. Therefore, nucleophilic attack would be more likely at the 4-position if a suitable leaving group were present. In the absence of a leaving group, direct nucleophilic substitution of a hydrogen atom (Chichibabin reaction) can occur, typically at the 2- or 4-position, using strong nucleophiles like sodium amide in liquid ammonia (B1221849). nih.gov For quinoline itself, amination with potassium amide in liquid ammonia can yield 2-aminoquinoline or 4-aminoquinoline (B48711) depending on the reaction conditions. nih.gov Given that the 2-position is blocked in this compound, a Chichibabin-type reaction, if it were to occur, would likely be directed to the 4-position.

| Reaction Type | Reagents and Conditions | Likely Position of Substitution | Reference |

| Chichibabin Amination | KNH₂ / liquid NH₃ | C4 | nih.gov |

This table describes a potential nucleophilic substitution reaction on the quinoline core of this compound based on the known reactivity of quinoline.

The nitrogen atom of the quinoline ring in this compound is a Lewis basic site and can coordinate to various metal ions, acting as a ligand in the formation of coordination complexes. The amide functionality can also participate in metal binding, allowing the molecule to act as a bidentate or even a tridentate ligand. For example, N-(quinolin-8-yl)quinoline-2-carboxamide has been shown to act as a tridentate ligand, coordinating to iron(III) through the nitrogen atoms of both quinoline rings and the deprotonated amide nitrogen. nih.govnih.gov Similarly, 8-hydroxyquinoline-derived amide receptors have been used to form complexes with Cu(II) and Zn(II). researchgate.net These examples suggest that this compound can form stable complexes with a variety of transition metals, with the quinoline nitrogen and the amide group acting as coordination sites. The specific coordination mode would depend on the metal ion and the reaction conditions.

| Metal Ion | Potential Ligand Behavior | Reference |

| Fe(III) | Tridentate (quinoline N, amide N, amide O) | nih.govnih.gov (by analogy) |

| Cu(II), Zn(II) | Bidentate (quinoline N, amide O) | researchgate.net (by analogy) |

This table illustrates the potential metal coordinating behavior of this compound based on the observed coordination of similar quinoline-amide ligands.

Formation of Novel Fused and Spiro-Heterocyclic Systems from this compound

The inherent reactivity of the this compound scaffold presents intriguing possibilities for the synthesis of more complex molecular architectures, including fused and spiro-heterocyclic systems. While specific studies detailing the direct transformation of this compound into such systems are not extensively documented in publicly available research, the principles of heterocyclic chemistry allow for informed predictions regarding its potential reaction pathways. The quinoline nucleus and the butanamide side chain offer multiple sites for cyclization and annulation reactions, paving the way for the construction of novel polycyclic and spirocyclic compounds.

Exploration into the chemical space of this compound could potentially unlock a variety of novel heterocyclic structures. The strategic application of established synthetic methodologies to this particular substrate is a promising area for future research and development in medicinal and materials chemistry.

Based on analogous chemical transformations reported for similar N-acylaminoquinoline and related heterocyclic systems, several synthetic strategies could be envisioned for the derivatization of this compound. These hypothetical pathways, while not directly reported for this compound itself, offer a conceptual framework for its potential in constructing fused and spiro-heterocyclic systems.

Potential Routes to Fused Heterocyclic Systems:

Intramolecular cyclization reactions are a cornerstone in the synthesis of fused heterocyclic systems. For this compound, cyclization could potentially be induced under various conditions, leading to novel polycyclic structures.

One plausible approach is an acid-catalyzed intramolecular electrophilic substitution, where the butanamide chain, upon activation, could cyclize onto the quinoline ring. For instance, a Bischler-Napieralski-type reaction, which is a well-established method for synthesizing dihydroisoquinolines from β-arylethylamides, could be adapted. organic-chemistry.orgnrochemistry.comwikipedia.orgjk-sci.com While this compound is not a classical substrate for this reaction, a modification of this strategy might lead to the formation of a fused pyridinone ring system.

Another potential avenue involves radical-mediated cyclizations. Aryl radicals, generated from a suitably functionalized quinoline ring, could undergo intramolecular addition to the butanamide side chain, or vice-versa, to construct fused ring systems. nih.gov

The following table outlines a hypothetical reaction scheme for the formation of a fused heterocyclic system from an this compound derivative, based on known chemical principles.

| Reactant | Reagents and Conditions | Hypothetical Product | Reaction Type |

|---|---|---|---|

| N-(4-chloromethyl-quinolin-2-yl)butanamide | Lewis Acid (e.g., AlCl3), inert solvent | Fused polycyclic lactam | Intramolecular Friedel-Crafts Alkylation |

Potential Routes to Spiro-Heterocyclic Systems:

The synthesis of spiro-heterocyclic compounds from this compound would likely involve a multi-step sequence or a multicomponent reaction where the butanamide chain and the quinoline ring participate in the formation of the spirocyclic junction.

One conceptual approach could involve the functionalization of the butanamide side chain to introduce a reactive group capable of undergoing a spirocyclization reaction. For example, the introduction of a double bond or a second carbonyl group in the butanamide moiety could set the stage for a subsequent intramolecular cycloaddition or condensation reaction.

Drawing inspiration from known syntheses of spiro-quinolines, a one-pot reaction involving this compound, an appropriate aldehyde, and a third component could potentially lead to the formation of a spiro-tetrahydroquinoline derivative. mdpi.com Similarly, reactions leading to spiro[pyrrolidine-2,3'-quinoline]-2'-one structures from other quinoline precursors suggest that with appropriate functionalization, this compound could serve as a building block for analogous spirocyclic systems. nih.gov

Below is a hypothetical data table illustrating a potential synthetic route to a spiro-heterocyclic system derived from this compound.

| Starting Material | Reaction Partner | Catalyst/Conditions | Hypothetical Spiro-Product | Reaction Classification |

|---|---|---|---|---|

| N-quinolin-2-yl-4-oxobutanamide | Isatin | Base catalyst (e.g., piperidine), reflux | Spiro[indole-3,4'-piperidin]-2,6'-dione derivative | Tandem Knoevenagel condensation/intramolecular cyclization |

It is important to reiterate that the reactions and products described in this section are hypothetical and based on established principles of organic synthesis. Experimental validation is necessary to confirm the feasibility of these transformations and to fully characterize the resulting novel fused and spiro-heterocyclic systems derived from this compound.

Spectroscopic Characterization Methodologies for N Quinolin 2 Ylbutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of N-quinolin-2-ylbutanamide, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to display a series of signals corresponding to the protons of the quinoline (B57606) ring and the butanamide side chain. The aromatic region, typically between δ 7.0 and 8.5 ppm, will feature complex multiplets due to the protons on the quinoline nucleus. Protons on the pyridine (B92270) part of the quinoline ring (H3, H4) and the benzene (B151609) part (H5, H6, H7, H8) will exhibit distinct chemical shifts and coupling patterns. For instance, the H3 and H4 protons are expected to appear as doublets, while the protons on the benzene ring will show a more complex pattern of doublets and triplets, influenced by their respective electronic environments.

The butanamide side chain protons will be observed in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the carbonyl group (-CH₂-CO) are expected to resonate at approximately δ 2.3-2.6 ppm as a triplet. The subsequent methylene group (-CH₂-CH₂-CO) would likely appear as a sextet around δ 1.6-1.9 ppm, and the terminal methyl group (-CH₃) as a triplet near δ 0.9-1.2 ppm. The N-H proton of the amide linkage is expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Quinoline H-3 | ~7.2-7.4 | d |

| Quinoline H-4 | ~7.9-8.1 | d |

| Quinoline H-5, H-6, H-7, H-8 | ~7.5-8.2 | m |

| Amide N-H | Variable | br s |

| Butanamide α-CH₂ | ~2.4 | t |

| Butanamide β-CH₂ | ~1.7 | sext |

| Butanamide γ-CH₃ | ~1.0 | t |

d = doublet, t = triplet, sext = sextet, m = multiplet, br s = broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound will complement the ¹H NMR data, showing distinct signals for each unique carbon atom. The quinoline ring is expected to exhibit nine signals in the aromatic region (δ 110-150 ppm). The carbon atom attached to the nitrogen (C2) is anticipated to be significantly deshielded.

The butanamide side chain will display four signals in the aliphatic region. The carbonyl carbon (C=O) will be the most downfield of these, typically appearing around δ 170-175 ppm. The methylene carbons will be found further upfield, with the α-carbon appearing at approximately δ 35-40 ppm, the β-carbon at δ 18-22 ppm, and the terminal methyl carbon at δ 13-15 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quinoline C2 | ~150-155 |

| Quinoline C3 | ~120-125 |

| Quinoline C4 | ~135-140 |

| Quinoline C4a | ~128-132 |

| Quinoline C5 | ~125-130 |

| Quinoline C6 | ~125-130 |

| Quinoline C7 | ~125-130 |

| Quinoline C8 | ~125-130 |

| Quinoline C8a | ~145-150 |

| Butanamide C=O | ~172 |

| Butanamide α-CH₂ | ~38 |

| Butanamide β-CH₂ | ~19 |

| Butanamide γ-CH₃ | ~13 |

Advanced Multi-Dimensional NMR Techniques for Structure Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the this compound molecule, advanced multi-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal scalar couplings between protons, helping to trace the connectivity within the butanamide chain (e.g., correlations between the methyl and adjacent methylene protons) and within the quinoline ring system. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connection between the butanamide side chain and the quinoline ring, for instance, by observing a correlation between the N-H proton and the quinoline C2 carbon, or between the α-CH₂ protons and the amide carbonyl carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands for the amide and aromatic functionalities.

A prominent feature will be the N-H stretching vibration of the secondary amide, which typically appears as a sharp band in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group (Amide I band) is expected to be a strong, sharp absorption at approximately 1680-1650 cm⁻¹. The N-H bending vibration (Amide II band) should be observable around 1550-1510 cm⁻¹.

The quinoline ring will give rise to several bands. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The C=C and C=N stretching vibrations within the aromatic system will produce a series of sharp bands in the 1600-1450 cm⁻¹ region. researchgate.net The aliphatic C-H stretching vibrations of the butanamide side chain will be visible in the 2960-2850 cm⁻¹ range. astrochem.org

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3300-3100 | Medium-Strong |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2960-2850 | Medium |

| C=O Stretch (Amide I) | 1680-1650 | Strong |

| Aromatic C=C/C=N Stretch | 1600-1450 | Medium-Strong |

| N-H Bend (Amide II) | 1550-1510 | Medium |

| C-N Stretch | 1250-1200 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions within this compound can be studied using Ultraviolet-Visible (UV-Vis) spectroscopy. The spectrum is expected to be dominated by the absorptions of the quinoline chromophore. Quinoline itself typically exhibits two main absorption bands. nist.gov

The first, more intense band, corresponding to the π → π* transition, is usually observed in the range of 270-290 nm. A second, weaker band, which can be attributed to an n → π* transition involving the nitrogen lone pair, may appear at longer wavelengths, around 300-320 nm. researchgate.netnih.gov The butanamide substituent is not expected to significantly alter the position of these maxima, although it may influence their intensity.

Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* | ~270-290 |

| n → π* | ~300-320 |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for confirming the molecular weight and gaining further structural insights. For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular formula (C₁₃H₁₄N₂O).

The fragmentation pattern would likely involve the cleavage of the amide bond. A prominent fragment would be the quinolin-2-amine cation, resulting from the loss of the butanoyl radical. Another significant fragmentation pathway could be the McLafferty rearrangement, if applicable, leading to the loss of a neutral propene molecule. Other fragments corresponding to the butanoyl cation and further fragmentation of the quinoline ring could also be observed.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Predicted m/z | Identity |

|---|---|---|

| [M]⁺ | 214 | Molecular Ion |

| [M - C₄H₇O]⁺ | 143 | Quinolin-2-amine cation |

| [C₄H₇O]⁺ | 71 | Butanoyl cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, with a chemical formula of C13H14N2O, the expected exact mass can be calculated.

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass of a molecule to within a few parts per million (ppm), allowing for the unambiguous determination of its elemental composition. This technique is invaluable for distinguishing between compounds with the same nominal mass but different chemical formulas.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C13H14N2O |

| Monoisotopic Mass | 214.1106 g/mol |

Note: The data in this table is theoretical and serves as a reference for potential HRMS analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound without causing significant fragmentation. In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets, from which the solvent evaporates to yield gas-phase ions.

The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation of related quinoline compounds often involves cleavage of the amide bond and fragmentation of the quinoline ring system. nih.gov

Table 2: Expected Ions in the ESI-MS Spectrum of this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]+ | Protonated molecule | 215.1184 |

Note: The m/z values are based on theoretical calculations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. For the analysis of this compound, the compound would first be vaporized and passed through a chromatographic column to separate it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, which can be compared to spectral libraries for identification. The fragmentation of isomeric N-quinolinylphthalimides has been shown to be influenced by the position of the substituent on the quinoline ring, a characteristic that would likely be observed with this compound as well. nih.gov

Elemental Analysis

Elemental analysis is a crucial technique for determining the empirical formula of a compound by measuring the percentage composition of its constituent elements. For a pure sample of this compound (C13H14N2O), the theoretical elemental composition can be calculated. This data is then compared with the experimental results from an elemental analyzer to confirm the compound's purity and elemental makeup.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass Contribution | Percentage |

|---|---|---|---|---|

| Carbon | C | 12.011 | 156.143 | 72.87% |

| Hydrogen | H | 1.008 | 14.112 | 6.59% |

| Nitrogen | N | 14.007 | 28.014 | 13.08% |

Note: This table presents the theoretical elemental composition based on the chemical formula.

Advanced Spectroscopic Techniques for Solid-State Characterization

The solid-state properties of this compound can be investigated using advanced spectroscopic and diffraction techniques, which provide insights into its crystalline structure and electronic properties.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. researchpublish.com Single-crystal XRD can provide precise bond lengths, bond angles, and crystallographic information, such as the space group and unit cell dimensions. For a related compound, N-(Quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide, single-crystal XRD revealed a triclinic crystal system. researchgate.net

Powder XRD is used to analyze polycrystalline samples and can identify the crystalline phases present, as well as determine the degree of crystallinity. usp.org The resulting diffraction pattern is unique to the crystalline form of this compound.

Table 4: Hypothetical Crystal Data for this compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 95.34 |

| Volume (ų) | 1025.4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons. mit.edu As this compound is a diamagnetic molecule with all electrons paired in its ground state, it would not be expected to produce an ESR signal. slideshare.net

This technique would, however, be applicable if the compound were to be converted into a paramagnetic species, such as a radical ion, or if it were to be complexed with a paramagnetic metal ion. In such cases, ESR spectroscopy could provide valuable information about the electronic structure and the environment of the unpaired electron.

Computational and Theoretical Investigations of N Quinolin 2 Ylbutanamide

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of N-quinolin-2-ylbutanamide. These calculations provide insights that are complementary to experimental data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. github.ionwchem-sw.org For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are used to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. nih.gov This process involves finding the minimum energy conformation on the potential energy surface. researchgate.net

Once the geometry is optimized, a range of electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electronic charge throughout the molecule. These properties are crucial for understanding the molecule's polarity and how it might interact with other molecules and its environment.

Table 1: Calculated Electronic Properties of this compound (Illustrative) (Note: The following data is illustrative as specific experimental or computational values for this compound are not readily available in the cited literature. The values represent typical outputs from a DFT calculation.)

| Property | Value | Unit |

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| Point Group | C1 |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comrsc.org The HOMO is the orbital from which the molecule is most likely to donate electrons, relating to its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comscirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org This gap is also related to the molecule's kinetic stability and optical properties. scirp.org For quinoline (B57606) derivatives, these values help in understanding their chemical reactivity and potential applications in materials science. researchgate.net

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: This data is illustrative.)

| Orbital | Energy | Unit |

| HOMO | Value | eV |

| LUMO | Value | eV |

| HOMO-LUMO Gap (ΔE) | Value | eV |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. wolfram.comresearchgate.net It maps the electrostatic potential onto the molecule's electron density surface. wolfram.com Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. wolfram.com

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the amide group, identifying these as sites for electrophilic interaction. Positive potentials might be found around the amide hydrogen and hydrogens on the quinoline ring. This mapping is invaluable for predicting how the molecule will interact with biological receptors or other reactants. chemrxiv.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wikipedia.org

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. wisc.edu This reveals hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital (donor) to an empty anti-bonding orbital (acceptor). wisc.eduresearchgate.net For this compound, this analysis can quantify the stability conferred by interactions between the quinoline ring and the butanamide side chain, providing insight into the molecule's electronic structure and stability. dergipark.org.tr

Table 3: Significant NBO Donor-Acceptor Interactions in this compound (Illustrative) (Note: This data is illustrative.)

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP(1) N(quinoline) | π(C-C) | Value |

| π(C=C) | π(C=N) | Value |

| LP(2) O(carbonyl) | σ*(N-C) | Value |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. aps.org It is a primary method for calculating the electronic absorption spectra (like UV-Vis spectra) of molecules. nih.govscirp.org TD-DFT can predict the excitation energies (the energy required to move an electron from a ground-state orbital to a higher-energy orbital), the oscillator strengths (related to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.net For this compound, TD-DFT calculations would help in interpreting its experimental UV-Vis spectrum and understanding its photophysical properties.

Table 4: Calculated Electronic Transitions for this compound (Illustrative) (Note: This data is illustrative.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | Value | Value | Value |

| HOMO-1 -> LUMO | Value | Value | Value |

| HOMO -> LUMO+1 | Value | Value | Value |

This compound has several rotatable bonds, particularly in its butanamide side chain, which means it can exist in various conformations. nih.gov A relaxed potential energy surface (PES) scan is a computational technique used to explore these different conformations and their relative energies. q-chem.comscispace.com

In this method, one or more dihedral angles are systematically rotated in steps, and at each step, the energy of the molecule is minimized with respect to all other geometrical parameters. q-chem.com The result is a potential energy curve or surface that shows the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. scispace.com This analysis is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature. nih.gov

Computational and theoretical methods are instrumental in modern drug discovery, offering insights into molecular interactions and guiding the design of more effective therapeutic agents. For this compound and its derivatives, these approaches have been pivotal in elucidating their potential biological activities and mechanisms of action.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method helps in understanding the binding modes and estimating the binding affinity, which is crucial for assessing the potential of a compound as a drug candidate.

Studies on quinoline derivatives have extensively used molecular docking to explore their interactions with various biological targets. For instance, new quinoline derivatives have been docked into the active site of enzymes like topoisomerase 1 (Topo 1) to investigate their recognition profiles. nih.gov Similarly, quinoline-based compounds have been evaluated for their binding affinity to the HIV reverse transcriptase protein, with some derivatives showing higher docking scores than standard drugs, indicating strong potential inhibitory activity. nih.gov In the context of cancer research, docking studies have been performed with quinoline-3-carboxamides (B1200007) against DNA damage and response (DDR) kinases to understand their selectivity, particularly towards ATM kinase. mdpi.com

The accuracy of these predictions is fundamental for the rational design of new inhibitors. nih.gov Deep learning and other advanced computational methods are continuously improving the precision of binding affinity predictions. nih.govarxiv.org These methods often represent proteins and ligands as graphs to better capture the complex three-dimensional interactions. mdpi.com The insights gained from these docking studies are invaluable for understanding the structure-activity relationships of quinoline compounds. chula.ac.th

Target Identification and Validation through Virtual Screening

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com For quinoline derivatives, this approach has been applied to identify potential inhibitors for a range of targets.

One prominent application has been in the search for antiviral agents, particularly against SARS-CoV-2. nih.gov A library of quinoline drugs with known antiviral, antimalarial, antibiotic, or kinase inhibitor activity was virtually screened against several viral targets, including the main protease (MPro), papain-like protease (PLpro), and RNA-dependent RNA polymerase. nih.govchemrxiv.org This process helps in identifying promising candidates for further experimental testing. nih.gov

Inverse virtual screening is another powerful method where a single compound is screened against a panel of biological targets to identify its potential mechanism of action or off-target effects. computorgchemunisa.org This is particularly useful for understanding the broader biological profile of compounds like this compound. The expansion of chemical space through ultra-large virtual libraries has enabled the identification of inhibitors for even "non-druggable" targets. nih.gov

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling is a powerful tool in computational drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. dovepress.comnih.gov This model can then be used to screen compound databases for molecules that match these features, thereby predicting their activity. dovepress.com

For quinoline-based compounds, pharmacophore modeling has been successfully employed to design dual inhibitors of EGFR and VEGFR-2, which are important targets in cancer therapy. nih.gov By comparing the pharmacophoric features of newly designed compounds with known inhibitors, researchers can predict their binding orientation and potential efficacy. nih.gov The process involves identifying common features like hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings that are crucial for ligand-receptor interactions. researchgate.net These models are often validated through their ability to distinguish between active and inactive compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time at an atomic level. dovepress.com This technique is crucial for assessing the stability of the interactions predicted by molecular docking and for understanding the conformational changes that may occur upon ligand binding. mdpi.com

In the study of quinoline derivatives, MD simulations have been used to confirm the stability of docked complexes with targets such as DDR kinases and the proteases of SARS-CoV-2. mdpi.comnih.gov By analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can evaluate the stability of the protein-ligand system. mdpi.comdovepress.com For instance, simulations of a 4-aminoquinoline (B48711) derivative with EGFR and VEGFR-2 revealed key amino acid residues crucial for dual activity and showed that the compound formed a more stable complex with VEGFR-2 than a known inhibitor over a 50 ns simulation. nih.gov These simulations offer valuable insights into the strength and persistence of molecular interactions. mdpi.com

Computational Approaches to Structure-Activity Relationship (SAR) Derivation

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of compounds with their biological activities. researchgate.net These computational models are essential for understanding how modifications to a chemical structure affect its potency and for guiding the design of more active analogs.

For quinoline derivatives, QSAR models have been developed to elucidate the structural requirements for various biological activities, including anticancer and antibacterial effects. chula.ac.th By analyzing a series of related compounds, researchers can identify key structural features that contribute to or detract from the desired activity. For example, in the case of quinoline-4-carboxamide derivatives, SAR studies have been performed to understand their efficacy against breast cancer cell lines and various bacteria. chula.ac.th Three-dimensional QSAR (3D-QSAR) methods, which consider the three-dimensional properties of molecules, have also been applied to quinoline-based compounds to build more predictive models. nih.gov

Prediction of Chemical Reactivity and Kinetic Stability

Computational methods, particularly those based on density functional theory (DFT), can be used to predict the chemical reactivity and kinetic stability of molecules. researchgate.net These calculations provide insights into the electronic properties of a compound, such as its frontier molecular orbitals (HOMO and LUMO), which are important for understanding its reactivity in chemical and biological systems.

Biological Activity and Mechanistic Studies of N Quinolin 2 Ylbutanamide and Its Derivatives

Anticancer Activity and Associated Mechanisms

Quinoline (B57606) derivatives have emerged as a promising class of compounds in oncology research due to their potent cytotoxic effects against numerous cancer cell lines. arabjchem.orgnih.gov The anticancer mechanisms are diverse and include the inhibition of enzymes crucial for cancer progression, disruption of cell cycle regulation, and the induction of programmed cell death. arabjchem.orgmdpi.com

Inhibition of Cancer Cell Proliferation

A significant body of research has demonstrated the antiproliferative activity of quinoline derivatives against a wide spectrum of human cancer cell lines. nih.gov The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which indicate the concentration required to inhibit 50% of cell proliferation. For instance, novel bis-quinoline compounds have shown potent antiproliferative effects, with some derivatives exhibiting submicromolar IC50 values against cell lines such as HCT116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). mdpi.com One such derivative, compound 2a, displayed an IC50 of 0.14 µM against HeLa cells. mdpi.com Another study highlighted 2-amido and ureido quinoline derivatives, where compounds 9b and 9d showed superior potency compared to the established drug sorafenib (B1663141) in multiple cancer cell lines, including renal carcinoma (A498) and non-small cell lung cancer. nih.gov Specifically, compound 9b had an IC50 value of 0.42 µM against the A498 cell line. nih.gov

Table 1: Antiproliferative Activity of Selected Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2a | HeLa | 0.14 |

| 2b | MCF-7 | 0.3 |

| 9b | A498 (Renal) | 0.42 |

| 9d | A498 (Renal) | 1.36 |

This table is interactive. You can sort and filter the data.

Induction of Apoptosis Pathways

A key mechanism underlying the anticancer effect of quinoline derivatives is the induction of apoptosis, or programmed cell death. arabjchem.org Apoptosis can be triggered through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which often culminate in the activation of caspases, a family of proteases that execute cell death. mdpi.com

Studies on quinoline-N-oxide derivatives have shown their ability to induce apoptosis in human erythroleukemic K562 cells, a process accompanied by the activation of caspase-9 and caspase-3. nih.gov Similarly, the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine has been found to induce both apoptotic and autophagic cell death in pancreatic cancer cell lines. nih.gov This dual effect is mediated through the induction of endoplasmic reticulum (ER) stress and the inhibition of the Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation. nih.gov The process of apoptosis is characterized by distinct morphological changes, including cell shrinkage, nuclear fragmentation, and the formation of apoptotic bodies. mdpi.com

Kinase Inhibition Profiles and Target Engagement

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.govmdpi.com Quinoline-based compounds have been successfully developed as kinase inhibitors, with several approved for clinical use. nih.gov These derivatives can target a variety of kinases involved in cancer progression, including receptor tyrosine kinases like EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), as well as intracellular kinases such as BRAF and C-RAF. ijmphs.commdpi.com

For example, a study on 2-amido and ureido quinoline derivatives identified compound 9d as a highly selective inhibitor of BRAF(V600E) and C-RAF kinases, with IC50 values of 316 nM and 61 nM, respectively. nih.gov The 4-anilino-quin(az)oline scaffold, found in drugs like erlotinib (B232) and gefitinib, is known to target EGFR, but also shows collateral activity against other kinases such as GAK, SLK, and STK10. soton.ac.uk The potent GAK inhibitory activity of pelitinib, a 3-cyano quinoline derivative, has been demonstrated with an in-cell target engagement IC50 of 12 nM. soton.ac.uk This ability to inhibit key kinases disrupts the aberrant signaling that drives tumor growth and proliferation. nih.gov

Table 2: Kinase Inhibition Profile of Selected Quinoline Derivatives

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 9d | C-RAF | 61 |

| 9d | BRAF(V600E) | 316 |

| Pelitinib | GAK (in-cell) | 12 |

| Compound 56 | VEGFR-2 | 3.8 |

This table is interactive. You can sort and filter the data.

Antimicrobial Activity

In addition to their anticancer properties, quinoline derivatives have demonstrated significant potential as antimicrobial agents, addressing the growing challenge of drug resistance in bacteria and fungi. nih.govnih.gov

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

Quinoline-based compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Their effectiveness is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.

One study detailed a series of quinoline-2-one derivatives with potent activity against multidrug-resistant Gram-positive strains. nih.gov Compound 6c from this series was particularly effective, showing MIC values of 0.75 µg/mL against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov Another class of derivatives, N-Alkyl-2-Quinolonopyrones, also showed significant activity against ESKAPE pathogens, with a potent analogue demonstrating MIC levels of ≤2 μg/mL across several MRSA strains. nih.gov Furthermore, hybrid quinoline-sulfonamide metal complexes have been synthesized and tested, with one cadmium (II) complex showing excellent activity against Staphylococcus aureus (MIC of 0.19 µg/mL) and very good activity against Escherichia coli (MIC of 6.09 µg/mL). researchgate.netnih.govmdpi.com

Table 3: Antibacterial Activity (MIC) of Selected Quinoline Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Quinoline-2-one (6c) | MRSA | 0.75 |

| Quinoline-2-one (6c) | VRE | 0.75 |

| N-Alkyl-2-Quinolonopyrone | MRSA (multiple strains) | ≤2.0 |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Staphylococcus aureus | 0.19 |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Escherichia coli | 6.09 |

This table is interactive. You can sort and filter the data.

Antifungal Efficacy and Mechanism of Action

The quinoline scaffold is also a valuable template for the development of novel antifungal agents. nih.gov A series of new fluorinated quinoline analogs demonstrated good antifungal activity against a panel of plant-pathogenic fungi at a concentration of 50 μg/mL. mdpi.com For example, several compounds in this series exhibited over 80% inhibition against Sclerotinia sclerotiorum. mdpi.com

The mechanisms of antifungal action for heterocyclic compounds can be diverse. mdpi.com For some quinoline derivatives, such as halogenated 8-quinolinol-5- and 7-sulfonic acids, it is suggested that a non-chelating mechanism is at least partially responsible for their fungitoxicity. researchgate.net Broader studies on natural antifungal agents like flavonoids indicate that mechanisms can include the disruption of the fungal plasma membrane, inhibition of cell wall formation by targeting components like β-glucans and chitin, and induction of mitochondrial dysfunction. mdpi.com For instance, the isoflavane glabridin (B1671572) deforms the fungal cell wall, leading to increased membrane permeability. mdpi.com A hybrid quinoline-sulfonamide cadmium (II) complex also displayed excellent antifungal activity against Candida albicans, with a MIC of 0.19 µg/mL. nih.gov

Antiviral Potential (e.g., HIV-1 Integrase Inhibition)

The quinoline scaffold is a key feature in several compounds developed as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. researchgate.net Research into quinolone carboxylic acid derivatives has demonstrated their potential as a class of drugs for treating acquired immunodeficiency syndrome (AIDS). nih.gov Studies involving hologram quantitative structure-activity relationships (HQSAR) and topomer comparative molecular field analysis (topomer CoMFA) on a series of 48 quionolone carboxylic acid derivatives have provided insights for designing potent new inhibitors of HIV-1 integrase. nih.gov These studies have shown extensive interactions between the quinolone carboxylic acid derivatives and key residues in the active site of HIV-1 integrase, including THR80, VAL82, GLY27, ASP29, and ARG8. nih.gov

Furthermore, novel 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives have been designed and synthesized as potential HIV-1 integrase inhibitors based on the scaffold of GS-9137, a known potent inhibitor. mdpi.com However, in vitro testing of these specific derivatives showed low inhibitory activity towards HIV integrase, suggesting that specific structural features are crucial for potent inhibition. mdpi.com While these studies focus on quinoline derivatives with a carboxylic acid moiety, they highlight the potential of the quinoline core in targeting HIV-1 integrase. Direct studies on the HIV-1 integrase inhibitory activity of N-quinolin-2-ylbutanamide have not been identified in the reviewed literature.

Anti-Inflammatory Properties

Quinoline derivatives, including those with a carboxamide linkage, have been investigated for their anti-inflammatory properties. alliedacademies.orgabacademies.org A study on novel 2-phenylquinoline-4-carboxamide (B4668241) derivatives revealed significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. alliedacademies.orgabacademies.org One particular derivative, a nucleoside analogue, demonstrated anti-inflammatory effects comparable to the standard drug, diclofenac (B195802) sodium. alliedacademies.orgabacademies.org This suggests that the quinoline carboxamide scaffold can serve as a promising starting point for the development of new anti-inflammatory agents. alliedacademies.org

The mechanism of anti-inflammatory action for some quinoline derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation. researchgate.net

Enzyme and Receptor Interaction Studies

The quinoline scaffold is present in a variety of enzyme inhibitors. For instance, a series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. tandfonline.com These compounds displayed potent, isoform-selective inhibition in the nanomolar range against cytosolic hCA I and II, and membrane-bound hCA IV. tandfonline.com The study provides a basis for designing novel and selective CA inhibitors based on the quinoline-2-carboxamide (B1208818) scaffold. tandfonline.com

Additionally, quinoline derivatives have been identified as inhibitors of other enzymes. Some quinoline- and isoindoline-integrated polycyclic compounds have shown dual inhibitory activity against α-glycosidase and α-amylase, enzymes involved in carbohydrate metabolism. mdpi.com

While direct binding studies of this compound on free fatty acid receptors 2 and 3 (FFAR2/3) are not available, research on related structures provides some context. A study on a series of hexahydroquinolone-3-carboxamides identified compounds that act as selective and moderately potent positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) of the FFAR3 receptor. researchgate.net This indicates that the quinoline carboxamide scaffold has the potential to interact with and modulate the activity of GPCRs like FFAR3. researchgate.net The pharmacological effects were found to be sensitive to modest chemical variations within the series, highlighting the importance of specific structural features for receptor interaction. researchgate.net FFAR2 and FFAR3 are receptors for short-chain fatty acids and are involved in various physiological processes, including immune response and metabolism. mdpi.comnih.gov The ability of some compounds to act as allosteric modulators suggests a mechanism for fine-tuning receptor activity. biorxiv.orgresearchgate.net

The interaction of quinoline derivatives with DNA has been a subject of interest, particularly in the context of developing anticancer and antimicrobial agents. Studies on novel amino acid derivatives of quinoline carboxamides have suggested that their antimicrobial potency could be due to the inhibition of bacterial DNA gyrase and/or topoisomerase-IV through favorable binding at the fluoroquinolone binding site of the GyrA and ParC subunits, respectively. mdpi.com

Furthermore, research on cadmium(II) complexes incorporating 8-[(2-pyridylmethyl)amino]-quinoline has demonstrated that these complexes can bind to calf thymus DNA (CT-DNA) with moderate intercalation. researchgate.net While this involves a metal complex, it underscores the potential of the quinoline moiety to interact with DNA.

In Vitro Pharmacological Studies

A variety of in vitro studies have been conducted on quinoline-2-carboxamide derivatives to assess their biological activities. For example, a series of thirty-five substituted quinoline-2-carboxamides were synthesized and tested for their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts and for their activity against several mycobacterial species. nih.gov Several compounds, including N-cycloheptylquinoline-2-carboxamide and N-cyclohexylquinoline-2-carboxamide, showed significant activity against M. tuberculosis. nih.gov

In another study, novel quinoline-6-carboxamide (B1312354) derivatives were synthesized and evaluated as P2X7 receptor antagonists. nih.govnih.gov Some of these compounds displayed potent and selective inhibition of the human P2X7 receptor in the nanomolar to sub-micromolar range in a Ca2+ mobilization assay. nih.govnih.gov These findings suggest that quinoline carboxamides are a versatile scaffold for developing antagonists for this ion channel, which is implicated in various inflammatory and neurological disorders. nih.govnih.gov

The table below summarizes the in vitro activities of various quinoline carboxamide derivatives from the reviewed literature.

| Compound Class | Biological Target/Assay | Key Findings | Reference |

| 2-Phenylquinoline-4-carboxamides | Carrageenan-induced paw edema (in vivo) | Significant anti-inflammatory activity, comparable to diclofenac. | alliedacademies.orgabacademies.org |

| Quinoline-thiadiazole derivatives | Cyclooxygenase-1 (COX-1) inhibition (in vitro) | Demonstrated COX-1 inhibitory capacity with docking scores from -8.56 to -5.87 Kcal/mol. | |

| 8-Substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | Carbonic Anhydrase (hCA I, II, IV) inhibition (in vitro) | Potent and selective inhibition in the low to high nanomolar range. | tandfonline.com |

| N-Cycloalkyl/aralkyl-quinoline-2-carboxamides | Antimycobacterial activity (in vitro) | Higher activity against M. tuberculosis than standard drugs. | nih.gov |

| Quinoline-6-carboxamide derivatives | P2X7 Receptor antagonism (in vitro) | Potent and selective inhibition with IC50 values in the nanomolar to sub-micromolar range. | nih.govnih.gov |

Future Research Directions and Unexplored Avenues for N Quinolin 2 Ylbutanamide

Development of Stereoselective Synthetic Methodologies for Enantiomeric Forms

The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer typically exhibiting higher potency or a different pharmacological profile than the other. Currently, the synthesis of N-quinolin-2-ylbutanamide is often performed without specific control over its stereocenter, resulting in a racemic mixture. Future research should prioritize the development of stereoselective synthetic methods to access its individual enantiomers.

Key approaches could include:

Asymmetric Catalysis : The use of chiral catalysts, such as metal complexes with chiral ligands, could facilitate the enantioselective synthesis of quinoline (B57606) derivatives. acs.orgnih.govresearchgate.net For instance, methods like the inverse electron demand Diels-Alder (IED-DA) reaction, promoted by chiral Lewis acid catalysts, have been successfully employed for the asymmetric synthesis of tetrahydroquinoline derivatives and could be adapted. acs.orgnih.govacs.org

Chiral Resolution : Chromatographic techniques are a powerful tool for separating enantiomers. The development of chiral stationary phases (CSPs) specifically designed for quinoline-based compounds could enable the efficient separation of the enantiomers of this compound. nih.govnih.gov High-performance liquid chromatography (HPLC) using CSPs, such as those based on macrocyclic glycopeptide antibiotics like teicoplanin, has proven effective for the chiral resolution of quinolones. nih.govjiangnan.edu.cn The application of aromatic foldamers, such as helical quinoline oligoamides grafted onto a solid support, represents another innovative strategy for chiral separation. nih.gov

Investigating the distinct biological activities of the individual enantiomers of this compound is a critical step that could lead to the development of more potent and selective therapeutic agents.

Discovery of Novel Derivatization Strategies for Enhanced Bioactivity

Systematic structural modification of the this compound molecule is a promising strategy for enhancing its biological activity and exploring its structure-activity relationships (SAR). Future research should focus on creating libraries of derivatives by modifying different parts of the molecule.

Potential derivatization strategies include:

Substitution on the Quinoline Ring : Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the quinoline ring can significantly impact lipophilicity, electronic properties, and steric interactions, thereby influencing biological activity.

Modification of the Butanamide Side Chain : Altering the length, branching, or introducing cyclic structures within the butanamide chain can affect the molecule's flexibility and binding affinity to biological targets.